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molecular formula C12H16N2 B8424820 3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane

3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane

Cat. No. B8424820
M. Wt: 188.27 g/mol
InChI Key: AZMBISNQMRSPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897611B2

Procedure details

To a solution of a mixture of t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-2-ene-6-carboxylate and t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-3-ene-6-carboxylate (150 mg) in methanol (5 ml) was added catalytic 10% Pd/C and the mixture was subjected to hydrogenolysis (45 psi) for 48 h. The reaction was filtered through Celite and concentrated by rotary evaporation, and then the residue was taken up in dichloromethane (1 ml) and treated with trifluoroacetic acid (2 ml). After 3 h, the mixture was concentrated to dryness by rotary evaporation, partitioned between water and dichloromethane, and the organic layer discarded. The aqueous layer was made basic with sodium hydroxide and extracted with dichloromethane. After drying over sodium sulfate, the filtered solution was concentrated to dryness by rotary evaporation and the residue purified by column chromatography, using a methanol/dichloromethane gradient (0-10% methanol with 1% ammonium hydroxide) as eluent. The product fractions were pooled and concentrated to give the desired product (20 mg). It was then re-chromatographed (same conditions) to give the free base (10 mg) as a brown oil.
Name
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-2-ene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-3-ene-6-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH2:13][CH:12]3[CH2:14][CH:9]([CH2:10][N:11]3C(OC(C)(C)C)=O)[CH:8]=2)[CH:2]=1.N1C=CC=C(C2CC3CC(C=2)N(C(OC(C)(C)C)=O)C3)C=1>CO.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:13][CH:12]3[CH2:14][CH:9]([CH2:10][NH:11]3)[CH2:8]2)[CH:2]=1

Inputs

Step One
Name
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-2-ene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC2CN(C(C1)C2)C(=O)OC(C)(C)C
Name
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-3-ene-6-carboxylate
Quantity
150 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=1CC2CN(C(C1)C2)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
treated with trifluoroacetic acid (2 ml)
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness by rotary evaporation
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtered solution was concentrated to dryness by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1CC2CNC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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